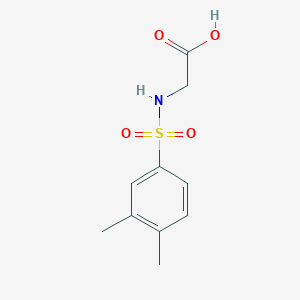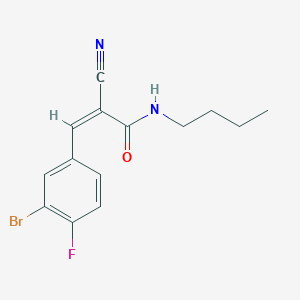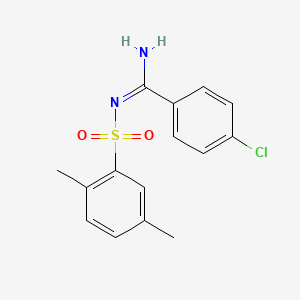![molecular formula C15H22N2OS B2548405 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2325950-47-6](/img/structure/B2548405.png)
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This complex organic compound belongs to the class of heterocycles, specifically thienopyridines. Thienopyridines are known for their unique ring structures that can greatly influence their chemical behavior and biological activity. This compound's unique structure may be harnessed for diverse applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one involves a multi-step process:
Formation of the thienopyridine ring: : This typically involves cyclization reactions starting from pyridine and thiophene derivatives under the influence of strong acids or bases.
Azetidine introduction: : Azetidines are introduced by nucleophilic substitution reactions or through cyclization of appropriate amines with ketones or alkyl halides.
Final coupling with the ketone: : The final step involves the reaction of the azetidine derivative with the ketone, usually under basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve streamlining the above processes, using optimized catalysts and reaction conditions to ensure high yield and purity. Automation and continuous flow chemistry techniques can be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or chromium-based compounds.
Reduction: : Common reducing agents like lithium aluminum hydride (LAH) can be used to reduce functional groups in the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially on the thienopyridine ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, dichromate, or peroxides.
Reduction: : Agents such as LAH, sodium borohydride.
Substitution: : Halides and nucleophiles under basic or acidic conditions.
Major Products: The products of these reactions vary widely based on the conditions but can include modified thienopyridine derivatives, azetidine derivatives, and various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
This compound has promising applications in several fields:
Chemistry: : As a building block for synthesizing more complex heterocyclic compounds.
Biology: : Potential as a biochemical probe to study biological pathways involving heterocyclic compounds.
Medicine: : Can be explored for its pharmacological properties, especially given the biological activity of many thienopyridine derivatives.
Industry: : Potential use as an intermediate in the synthesis of agrochemicals and specialty materials.
Wirkmechanismus
The mechanism of action of this compound in biological systems would involve interactions with various molecular targets:
Molecular targets: : Enzymes, receptors, and ion channels could be potential targets.
Pathways involved: : The unique structure could modulate specific signaling pathways, potentially inhibiting or activating key proteins.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with others:
Thienopyridine derivatives: : It stands out due to the azetidine ring, which can significantly alter its chemical and biological properties.
Similar compounds: : Clopidogrel, prasugrel, and ticlopidine are notable thienopyridines used in medicine for their antiplatelet activity.
The distinctiveness of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one lies in its structure, which can offer unique reactivity and biological activity, setting it apart from its analogs.
Eigenschaften
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-15(2,3)14(18)17-9-12(10-17)16-6-4-13-11(8-16)5-7-19-13/h5,7,12H,4,6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICGICNTNKCAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2548323.png)


![ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2548327.png)









